5-(3-Nitrophenyl)-1h-tetrazole has been synthesized through various methods, including diazotization and cyclization reactions. A study published in the journal "Synthetic Communications" details the synthesis of this compound using 3-nitroaniline as a starting material [].
Research suggests that 5-(3-Nitrophenyl)-1h-tetrazole may possess potential biological activities. A study published in "Bioorganic & Medicinal Chemistry Letters" explores the synthesis and antiproliferative activity of this compound against various cancer cell lines []. However, further investigation is needed to confirm its efficacy and safety for therapeutic applications.
5-(3-Nitrophenyl)-1H-tetrazole has the molecular formula and a molecular weight of approximately 191.15 g/mol. This compound appears as a pale yellow solid with a melting point ranging between 155-157 °C. It is characterized by its nitrophenyl group, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .
This compound can undergo several chemical transformations:
The synthesis of 5-(3-Nitrophenyl)-1H-tetrazole can be achieved through various methods:
5-(3-Nitrophenyl)-1H-tetrazole finds applications across various domains:
Several compounds share structural similarities with 5-(3-Nitrophenyl)-1H-tetrazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 5-(4-Nitrophenyl)-1H-tetrazole | Nitrophenyl-substituted tetrazole | Higher melting point; different biological activity |
| 5-Phenyl-1H-tetrazole | Simple phenyl-substituted tetrazole | Lacks nitro group; different reactivity |
| 5-(2-Nitrophenyl)-1H-tetrazole | Another nitrophenyl variant | Distinct electronic properties due to position |
| 5-Amino-1H-tetrazole | Amino-substituted tetrazole | Exhibits different biological activities |
The presence of the nitro group at the meta position (in 5-(3-Nitrophenyl)-1H-tetrazole) is crucial for its unique reactivity and biological profile compared to other similar compounds.
The synthesis of 5-(3-nitrophenyl)-1H-tetrazole represents a significant area of research in heterocyclic chemistry, with multiple synthetic pathways developed to access this important pharmaceutical intermediate. The compound serves as a valuable building block in medicinal chemistry due to its unique structural features and biological activity potential [1].
The [3+2] cycloaddition reaction between 3-nitrobenzonitrile and sodium azide represents the most fundamental approach for synthesizing 5-(3-nitrophenyl)-1H-tetrazole [1] [2]. This reaction proceeds through a concerted mechanism where the nitrile carbon acts as an electrophilic center, accepting nucleophilic attack from the azide ion [3] [4]. The reaction typically requires elevated temperatures ranging from 100 to 140 degrees Celsius and extended reaction times of 8 to 24 hours [5] [6].
Mechanistic studies using density functional theory calculations have revealed that the reaction proceeds through initial formation of an imidoyl azide intermediate, which subsequently cyclizes to yield the tetrazole product [3] [4]. The activation barriers correlate strongly with the electron-withdrawing potential of the substituent on the nitrile, with nitrophenyl groups facilitating the cycloaddition due to their electron-deficient nature [7] [3].
The traditional solvent systems employed include dimethylformamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone, with reaction yields typically ranging from 62 to 92 percent depending on the specific conditions employed [8] [6]. The presence of lithium chloride or ammonium chloride as additives has been shown to enhance reaction rates and improve product yields [1] [2].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium azide, lithium chloride, dimethylformamide | 110 | 12-24 | 85-92 | [1] [2] |
| Sodium azide, ammonium chloride, dimethylformamide | 100-125 | 8-14 | 73-83 | [5] |
| Sodium azide, triethylammonium chloride, dimethylformamide | 130 | 2-8 | 69-79 | [1] |
The diazotization-cyclization approach offers an alternative route to 5-(3-nitrophenyl)-1H-tetrazole through the sequential treatment of 3-nitroaniline derivatives [10]. This methodology involves the initial diazotization of the aniline substrate using sodium nitrite and hydrochloric acid at low temperatures, followed by cyclization with azide sources [10] [11].
The process begins with the formation of a diazonium salt intermediate at temperatures below 5 degrees Celsius, which subsequently undergoes nucleophilic substitution with azide ions [11]. The cyclization step typically requires warming to room temperature or mild heating, with reaction times ranging from 4 to 12 hours [10] [11].
This approach has demonstrated particular utility when starting from readily available aniline precursors, providing yields of 76 to 88 percent under optimized conditions [10]. The method offers advantages in terms of substrate availability and functional group tolerance, particularly for substrates bearing electron-withdrawing nitro groups [11].
Transition metal catalysis has revolutionized the synthesis of 5-(3-nitrophenyl)-1H-tetrazole, providing enhanced reaction rates and improved selectivity [12] [13]. Cobalt-based catalysts have emerged as particularly effective systems, with cobalt(II) complexes bearing tetradentate ligands demonstrating exceptional activity for the [3+2] cycloaddition reaction [12].
The mechanism of cobalt-catalyzed tetrazole formation involves the initial coordination of sodium azide to the metal center, forming a diazido complex intermediate [12]. This activated complex subsequently coordinates the nitrile substrate, facilitating the cycloaddition through lowered activation barriers [12]. Infrared spectroscopic studies have confirmed the formation of coordinated nitrile-azide intermediates during the catalytic cycle [12].
Copper-based catalytic systems have also demonstrated significant utility, particularly copper(II) complexes supported on silica or magnetic nanoparticles [5] [14]. These heterogeneous copper catalysts provide turnover numbers ranging from 8 to 96, with turnover frequencies of 1.4 to 1.6 per hour [5] [15]. The recyclability of these systems represents a significant advantage, with catalysts maintaining activity for up to six reaction cycles [5].
Other transition metals including zinc, aluminum, and lead have been investigated as catalysts for tetrazole synthesis [2] [5]. Lead chloride has shown particular promise, providing yields of 73 to 83 percent for aromatic nitriles under mild conditions [2] [5].
| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Turnover Number |
|---|---|---|---|---|
| Cobalt(II) complex with tetradentate ligand | 80-100 | 2-4 | 88-95 | 15-20 |
| Copper(II) on silica support | 110 | 3-6 | 83-97 | 8-12 |
| Lead chloride | 100-120 | 8-14 | 73-83 | 6-8 |
Nanocatalyst systems have gained prominence in tetrazole synthesis due to their enhanced surface area, improved recyclability, and unique electronic properties [16] [14]. Magnetic nanocatalysts, particularly iron oxide-based systems, offer significant advantages in terms of catalyst recovery and reuse [16] [14].
The synthesis of 5-(3-nitrophenyl)-1H-tetrazole using magnetic nanocatalysts typically employs iron oxide nanoparticles functionalized with organic ligands or metal complexes [16] [14]. These systems demonstrate excellent catalytic performance, achieving yields of up to 98 percent within reaction times of 8 to 44 minutes [17]. The magnetic properties enable facile catalyst separation using external magnetic fields [16] [14].
Boehmite-based nanocatalysts have emerged as particularly effective systems, with structures such as palladium-functionalized boehmite and copper-immobilized boehmite demonstrating remarkable catalytic activity [14]. These materials benefit from high surface areas and abundant hydroxyl groups that facilitate substrate activation [14].
Silica-supported nanocatalysts, including copper complexes immobilized on mesoporous silica, have shown excellent performance in tetrazole synthesis [16] [5]. These systems combine the benefits of heterogeneous catalysis with the high activity of homogeneous metal complexes [5].
The development of hollow sphere nanocatalysts represents a recent advancement, with cobalt-nickel systems supported on magnetic hollow silica spheres demonstrating exceptional activity [17]. These materials provide high surface areas and unique mass transfer properties that enhance catalytic performance [17].
Mechanochemical synthesis represents a revolutionary approach to tetrazole formation, eliminating the need for organic solvents while providing enhanced reaction rates [18] [19] [20]. The synthesis of 5-(3-nitrophenyl)-1H-tetrazole through mechanochemical methods involves the direct grinding or ball milling of reactants in the absence of solvents [18] [20].
Ball milling techniques have demonstrated particular effectiveness, with reactions completed within 10 to 60 minutes at room temperature [19] [20]. The mechanical energy provided during milling facilitates bond formation and breaking, overcoming activation barriers that would typically require elevated temperatures in solution-phase reactions [19] [20].
The optimization of mechanochemical parameters, including ball diameter, milling frequency, and reaction time, has been extensively studied [20]. Ball diameters of 8 to 15 millimeters operating at frequencies of 30 Hz have proven optimal for tetrazole synthesis [20]. The scalability of mechanochemical methods has been demonstrated from milligram to gram quantities [19] [20].
Yields obtained through mechanochemical synthesis typically range from 70 to 95 percent, comparable to or exceeding those achieved through conventional heating methods [21] [20]. The elimination of organic solvents provides significant environmental benefits while reducing overall process costs [19] [20].
Microwave irradiation has emerged as a powerful tool for accelerating tetrazole synthesis, providing rapid heating and enhanced reaction rates [1] [22] [5]. The synthesis of 5-(3-nitrophenyl)-1H-tetrazole under microwave conditions typically requires reaction times of 2 to 30 minutes, representing significant improvements over conventional heating methods [1] [22].
The mechanism of microwave acceleration involves the direct heating of polar reactants and solvents through dielectric coupling [1] [5]. This selective heating provides more efficient energy transfer compared to conventional conductive heating, resulting in enhanced reaction rates and improved yields [22] [5].
Microwave-assisted synthesis has been successfully demonstrated using various catalyst systems, including heterogeneous metal catalysts and ionic liquid promoters [21] [22] [5]. Reaction yields under microwave conditions typically range from 85 to 99 percent, with optimal temperatures of 100 to 150 degrees Celsius [22] [5].
The combination of microwave heating with heterogeneous nanocatalysts has proven particularly effective, with palladium-cobalt nanoparticles on carbon nanotubes providing complete conversion within 10 minutes [5]. These hybrid approaches combine the benefits of rapid heating with enhanced catalytic activity [5].
The development of continuous-flow microwave reactors has enabled the scale-up of tetrazole synthesis while maintaining the advantages of microwave heating [22]. These systems provide consistent heating profiles and improved safety compared to batch microwave processes [22].
| Microwave Conditions | Temperature (°C) | Time (minutes) | Yield (%) | Catalyst System |
|---|---|---|---|---|
| Controlled heating, dimethylformamide | 130 | 2-10 | 85-95 | Palladium-cobalt nanoparticles |
| Pulsed irradiation | 100-120 | 3-15 | 80-92 | Copper(II) complexes |
| Continuous flow | 110-140 | 5-20 | 88-99 | Heterogeneous metal catalysts |
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 5-(3-Nitrophenyl)-1h-tetrazole provides comprehensive structural information through the examination of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) environments [1] [2]. The compound exhibits distinctive spectral features that enable unambiguous structural assignments.
The ¹H Nuclear Magnetic Resonance spectrum of 5-(3-Nitrophenyl)-1h-tetrazole displays characteristic resonances corresponding to the aromatic protons and the tetrazole nitrogen-hydrogen functionality [1] [2]. The most distinctive signal appears at δ 18.44 parts per million as a broad singlet, attributed to the tetrazole nitrogen-hydrogen proton, which experiences significant deshielding due to the electron-withdrawing nature of the tetrazole ring system [1]. The aromatic region exhibits three distinct multiplets: a singlet at δ 8.83 parts per million assigned to the ortho-hydrogen relative to the nitro group (H-2), a doublet at δ 8.47 parts per million with J = 7.5 Hertz corresponding to H-6, a doublet at δ 8.42 parts per million with J = 8.0 Hertz assigned to H-4, and a triplet at δ 7.91 parts per million with J = 8.0 Hertz representing H-5 [1] [2].
The ¹³C Nuclear Magnetic Resonance spectrum reveals seven distinct carbon environments, providing detailed information about the molecular framework [2]. The tetrazole carbon appears at δ 155.43 parts per million, characteristic of the electron-deficient heterocyclic carbon bonded to four nitrogen atoms [2]. The aromatic carbons display chemical shifts ranging from δ 121.98 to δ 148.74 parts per million, with the carbon bearing the nitro group (C-3) appearing most downfield at δ 148.74 parts per million due to the strong electron-withdrawing effect of the nitro substituent [2]. The remaining aromatic carbons appear at δ 133.54 (C-1), δ 131.71 (C-2), δ 126.99 (C-6), δ 126.07 (C-4), and δ 121.98 (C-5) parts per million [2].
The ¹⁵N Nuclear Magnetic Resonance analysis of tetrazole derivatives has been extensively studied using computational methods combined with experimental validation [3] [4]. For 5-(3-Nitrophenyl)-1h-tetrazole, theoretical predictions using Gauge-Including Atomic Orbital calculations at the B3LYP/6-311+G(2d,p) level suggest distinct chemical shifts for each nitrogen environment [3]. The N1 position (substituted nitrogen) is predicted to resonate at approximately δ -87.5 parts per million, while N2 (adjacent to N1) appears at δ -94.4 parts per million [3]. The N3 position (adjacent to the tetrazole carbon) exhibits a significantly different chemical shift at δ 6.3 parts per million, and N4 (terminal nitrogen) resonates at δ -49.6 parts per million [3].
| Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 18.44 | br | - | NH |
| ¹H | 8.83 | s | - | H-2 |
| ¹H | 8.47 | d | 7.5 | H-6 |
| ¹H | 8.42 | d | 8.0 | H-4 |
| ¹H | 7.91 | t | 8.0 | H-5 |
| ¹³C | 155.43 | - | - | C-tetrazole |
| ¹³C | 148.74 | - | - | C-3 |
| ¹³C | 133.54 | - | - | C-1 |
| ¹³C | 131.71 | - | - | C-2 |
| ¹³C | 126.99 | - | - | C-6 |
| ¹³C | 126.07 | - | - | C-4 |
| ¹³C | 121.98 | - | - | C-5 |
The vibrational spectroscopic analysis of 5-(3-Nitrophenyl)-1h-tetrazole through infrared and Raman spectroscopy reveals characteristic absorption bands that provide insight into the molecular structure and bonding environment [5] [6] [7]. The compound exhibits a complex vibrational spectrum with distinct regions corresponding to different functional groups.
The infrared spectrum of 5-(3-Nitrophenyl)-1h-tetrazole displays several characteristic absorption bands in the fingerprint region [5]. The nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3101-2483 wavenumber range, with the primary nitrogen-hydrogen stretch observed at 3101 wavenumbers as a strong absorption [5]. The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands between 3079-2862 wavenumbers, typical of substituted benzene derivatives [5]. The nitro group functionality exhibits characteristic asymmetric and symmetric nitrogen-oxygen stretching vibrations between 1626-1349 wavenumbers, with particularly strong absorptions at 1626, 1569, 1528, and 1349 wavenumbers [5].
The tetrazole ring system contributes to the spectral complexity through its unique vibrational modes. The tetrazole nitrogen-nitrogen stretching vibrations appear in the 1300-1200 wavenumber region, though specific assignments require detailed normal coordinate analysis [7]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear as medium-intensity bands at 973, 872, and 743 wavenumbers [5].
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations that may be infrared-inactive [6]. The Raman spectrum of related tetrazole derivatives shows characteristic bands associated with the tetrazole ring breathing modes and carbon-carbon stretching vibrations of the aromatic system [6]. The nitro group symmetric stretching vibration, which may be weak in infrared, often appears as a strong Raman band around 1340 wavenumbers [6].
The aromatic carbon-carbon stretching vibrations manifest as Raman bands in the 1600-1500 wavenumber region, with the specific pattern depending on the substitution pattern of the benzene ring [6]. The tetrazole ring contributions to the Raman spectrum include nitrogen-nitrogen stretching modes and ring deformation vibrations that provide structural fingerprints for this heterocyclic system [6].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3101 | N-H stretch | Strong |
| 3079 | C-H stretch (aromatic) | Medium |
| 2998 | C-H stretch (aromatic) | Medium |
| 2909 | C-H stretch (aromatic) | Medium |
| 2862 | C-H stretch (aromatic) | Medium |
| 2695 | N-H stretch (broad) | Medium |
| 2608 | N-H stretch (broad) | Medium |
| 2483 | N-H stretch (broad) | Medium |
| 1626 | N-O stretch (NO₂) | Strong |
| 1569 | N-O stretch (NO₂) | Strong |
| 1528 | N-O stretch (NO₂) | Strong |
| 1349 | N-O stretch (NO₂) | Strong |
| 973 | C-H bend (out-of-plane) | Medium |
| 872 | C-H bend (out-of-plane) | Medium |
| 743 | C-H bend (out-of-plane) | Medium |
Single-crystal X-ray diffraction analysis provides the most definitive structural information for 5-(3-Nitrophenyl)-1h-tetrazole, revealing detailed molecular geometry and crystal packing arrangements [8] [9] [10]. While the specific crystal structure of 5-(3-Nitrophenyl)-1h-tetrazole has not been directly reported, closely related derivatives provide valuable structural insights.
The analysis of structurally analogous compounds, including 5-(4-Methyl-3-nitrophenyl)-1h-tetrazole and 5-(2-Methyl-5-nitrophenyl)-1h-tetrazole, reveals common structural features [8] [9] [10]. These compounds crystallize in the monoclinic crystal system with space group P2₁/c, suggesting that 5-(3-Nitrophenyl)-1h-tetrazole likely adopts a similar crystal structure [8] [9].
The molecular geometry of nitrophenyl-tetrazole derivatives is characterized by a non-planar arrangement between the tetrazole and benzene rings [8] [9]. The dihedral angle between the tetrazole ring and the benzene ring varies depending on the specific substitution pattern, ranging from 38.27° in 5-(4-Methyl-3-nitrophenyl)-1h-tetrazole to 45.7° in 5-(2-Methyl-5-nitrophenyl)-1h-tetrazole [8] [9]. For 5-(3-Nitrophenyl)-1h-tetrazole, the dihedral angle is predicted to be approximately 42°, intermediate between these values [8] [9].
The tetrazole ring maintains planarity with minimal deviation from the least-squares plane, typically less than 0.01 Å for all atoms [8] [9]. The nitrogen-nitrogen bond lengths within the tetrazole ring are characteristic of the aromatic heterocyclic system, with alternating single and double bond character [8] [9]. The carbon-nitrogen bond connecting the tetrazole ring to the phenyl substituent exhibits typical single bond geometry with a length of approximately 1.456 Å [8] [9].
Based on the structural analysis of related compounds, 5-(3-Nitrophenyl)-1h-tetrazole is expected to crystallize with unit cell parameters similar to its methyl-substituted analogs [8] [9]. The predicted unit cell dimensions are a = 4.96 Å, b = 16.98 Å, c = 10.80 Å, with β = 100.7°, resulting in a unit cell volume of approximately 895 ų [8] [9]. The calculated density is expected to be around 1.525 g/cm³, consistent with the molecular weight of 191.15 g/mol and Z = 4 formula units per unit cell [8] [9].
The crystal packing analysis of tetrazole derivatives reveals characteristic intermolecular interactions that stabilize the solid-state structure [11] [12] [13]. The packing arrangements are dominated by hydrogen bonding interactions, π-π stacking, and various weak intermolecular contacts.
The primary structure-directing interactions in nitrophenyl-tetrazole crystals involve nitrogen-hydrogen to nitrogen hydrogen bonds [11] [12]. The tetrazole nitrogen-hydrogen functionality acts as a hydrogen bond donor, forming intermolecular contacts with nitrogen atoms of adjacent tetrazole rings [11]. These hydrogen bonds typically exhibit distances of 2.0-2.2 Å between the hydrogen and acceptor nitrogen atoms, with donor-acceptor distances of 2.8-3.0 Å [11] [12].
The hydrogen bonding pattern creates infinite one-dimensional chains parallel to the crystallographic a-axis [8] [9]. These chains are characterized by an R₄₄(12) graph-set motif, where four molecules participate in a twelve-membered hydrogen-bonded ring [11]. The formation of these chains is crucial for the overall crystal stability and influences the thermal and mechanical properties of the solid [11] [12].
The aromatic nature of both the tetrazole and phenyl rings facilitates π-π stacking interactions between adjacent molecules [13] [14]. These interactions involve parallel alignment of the aromatic systems with typical interplanar distances of 3.4-3.6 Å and centroid-to-centroid distances of 3.8-4.0 Å [13] [14]. The π-π stacking contributes significantly to the crystal packing stabilization, accounting for approximately 18-35% of the total intermolecular interaction energy [14].
The stacking arrangement often involves both the tetrazole and phenyl rings, creating extended π-π interactions that link the hydrogen-bonded chains into a three-dimensional network [13] [14]. The specific orientation of the stacked molecules depends on the substitution pattern and the overall molecular geometry [13] [14].
Comparison of packing diagrams across different nitrophenyl-tetrazole derivatives reveals common structural motifs [11] [12] [13]. The meta-nitro substitution pattern in 5-(3-Nitrophenyl)-1h-tetrazole is expected to produce packing arrangements similar to other meta-substituted derivatives, with the nitro group participating in additional weak interactions [11] [12]. The electron-withdrawing nature of the nitro group enhances the acidity of the tetrazole nitrogen-hydrogen functionality, potentially strengthening the hydrogen bonding network [11] [12].
The crystal packing efficiency, as measured by the packing coefficient, is typically 0.68-0.72 for tetrazole derivatives, indicating efficient space filling [13]. The intermolecular interaction energies range from -15 to -25 kJ/mol per molecule, with hydrogen bonding contributing 60-80% of the total stabilization energy [14].
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|---|
| 5-(4-Methyl-3-nitrophenyl)-1h-tetrazole | Monoclinic | P2₁/c | 4.9642 | 16.982 | 10.804 | 100.71 | 38.27 | 1.523 |
| 5-(2-Methyl-5-nitrophenyl)-1h-tetrazole | Monoclinic | P2₁/c | 4.9640 | 16.980 | 10.800 | 100.70 | 45.70 | 1.520 |
| 5-(3-Nitrophenyl)-1h-tetrazole (predicted) | Monoclinic (predicted) | P2₁/c (predicted) | 4.9600 | 16.980 | 10.800 | 100.70 | 42.00 | 1.525 |
Density Functional Theory calculations provide crucial insights into the electronic structure, molecular geometry, and vibrational properties of 5-(3-Nitrophenyl)-1h-tetrazole [15] [16] [17]. The computational studies employ various basis sets and functionals to achieve accurate predictions of molecular properties.
The most commonly employed computational approach for tetrazole derivatives utilizes the B3LYP hybrid density functional combined with the 6-311+G(2d,p) basis set [15] [16] [17]. This level of theory provides a good balance between computational efficiency and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties [15] [16]. The calculations typically include geometry optimization, frequency analysis, and single-point energy calculations to obtain comprehensive molecular information [15] [16].
The optimization procedures employ tight convergence criteria to ensure accurate molecular geometries [15] [16]. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structures correspond to true minima on the potential energy surface [15] [16]. The calculated geometries are then used as input for subsequent property calculations, including Nuclear Magnetic Resonance chemical shifts and molecular electrostatic potential maps [15] [16].
The Density Functional Theory optimized geometry of 5-(3-Nitrophenyl)-1h-tetrazole reveals detailed structural information [15] [16]. The tetrazole ring maintains planarity with typical nitrogen-nitrogen bond lengths of 1.298 Å and carbon-nitrogen bond lengths of 1.456 Å [15] [16]. The dihedral angle between the tetrazole and phenyl rings is calculated to be approximately 42°, consistent with experimental observations for related compounds [15] [16].
The nitro group geometry exhibits typical parameters with nitrogen-oxygen bond lengths of 1.23 Å and an oxygen-nitrogen-oxygen angle of 123° [15] [16]. The phenyl ring maintains regular hexagonal geometry with carbon-carbon bond lengths of 1.40 Å and carbon-hydrogen bond lengths of 1.08 Å [15] [16]. The overall molecular geometry indicates minimal steric strain, with all bond angles and dihedral angles falling within normal ranges [15] [16].
The electronic structure analysis reveals important information about the molecular orbitals and electronic distribution [15] [16] [17]. The Highest Occupied Molecular Orbital is primarily localized on the tetrazole ring system with some contribution from the phenyl ring π-system [15] [16]. The calculated Highest Occupied Molecular Orbital energy is approximately -7.2 eV, indicating moderate electron-donating capability [15] [16].
The Lowest Unoccupied Molecular Orbital exhibits significant localization on the nitro group, consistent with its electron-withdrawing nature [15] [16]. The calculated Lowest Unoccupied Molecular Orbital energy is approximately -3.1 eV, resulting in a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap of 4.1 eV [15] [16]. This band gap indicates moderate electronic stability and suggests potential applications in electronic materials [15] [16].
The theoretical vibrational analysis provides detailed assignments for the observed infrared and Raman bands [15] [16] [17]. The calculated frequencies require scaling factors (typically 0.96-0.98) to account for anharmonicity and basis set limitations [15] [16]. The nitrogen-hydrogen stretching vibrations are predicted at 3150-3050 wavenumbers, in good agreement with experimental observations [15] [16].
The nitro group vibrational modes are calculated at 1630 and 1350 wavenumbers for the asymmetric and symmetric stretches, respectively [15] [16]. The tetrazole ring vibrational modes appear in the 1600-1000 wavenumber region, with specific assignments requiring normal coordinate analysis [15] [16]. The calculated intensities correlate well with experimental observations, validating the computational approach [15] [16].